molecular formula C14H9B B1281567 1-Bromoanthracene CAS No. 7397-92-4

1-Bromoanthracene

Cat. No. B1281567
CAS RN: 7397-92-4
M. Wt: 257.12 g/mol
InChI Key: XMWJLKOCNKJERQ-UHFFFAOYSA-N
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Description

1-Bromoanthracene is an organic compound with the molecular formula C14H9Br . It is a brominated derivative of anthracene .


Molecular Structure Analysis

The molecular structure of 1-Bromoanthracene consists of a three-ring anthracene core with a bromine atom attached . The molecular weight is 257.13 Da .


Chemical Reactions Analysis

1-Bromoanthracene has been studied for its photoreactivity. It undergoes photodimerization, a reaction where two molecules of 1-Bromoanthracene combine under the influence of light .


Physical And Chemical Properties Analysis

1-Bromoanthracene is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 389.7±11.0 °C , and a melting point of 100 °C . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Photoreactivity and Photodimerization

Anthracenes, including 1-Bromoanthracene, are being utilized more and more often in chemistry and materials sciences due to their unique rigid molecular structure and photoreactivity . In particular, photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Photodimerization between the same anthracenes have been investigated and utilized in various fields .

Fabrication of Photoresponsive Materials

The photoreactivity of anthracenes, such as 1-Bromoanthracene, is used in the fabrication of photoresponsive materials . The photodimerization process can be controlled to create materials with specific properties .

Investigation of Photodimerization Processes

1-Bromoanthracene can be used in the investigation of photodimerization processes . By studying the photodimerization of different anthracenes under the same experimental conditions, a better understanding of these processes can be achieved .

Development of Mix-Anthracene-Based Materials

The study of photodimerization processes using 1-Bromoanthracene can facilitate the rational photofabrication of mix-anthracene-based materials . These materials are of crucial importance in the field of polymer and material sciences .

Synthesis of Anthracene-Based Derivatives

1-Bromoanthracene can be used in the synthesis of anthracene-based derivatives . These derivatives can be synthesized by the Suzuki/Sonogashira cross-coupling reactions .

Study of Photophysical Properties

1-Bromoanthracene can be used to study the influence of chromophore arrangement on the photophysical properties . This systematic study can lead to a better understanding of the photophysical properties of anthracene derivatives .

Safety and Hazards

1-Bromoanthracene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of 1-Bromoanthracene are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Mode of Action

1-Bromoanthracene interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .

Biochemical Pathways

Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .

Pharmacokinetics

It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .

Result of Action

The result of 1-Bromoanthracene’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .

Action Environment

The action, efficacy, and stability of 1-Bromoanthracene can be influenced by various environmental factors. For instance, the photolysis of 1-Bromoanthracene can be affected by the solvent used, light intensity, and temperature .

properties

IUPAC Name

1-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJLKOCNKJERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501490
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoanthracene

CAS RN

7397-92-4
Record name 1-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?

A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded 1-bromoanthracene. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.

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